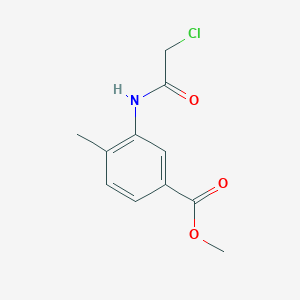

2-bromo-N-phenethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

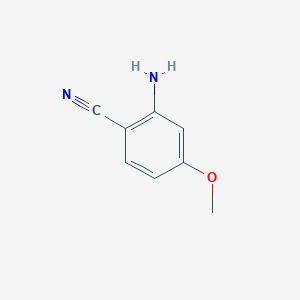

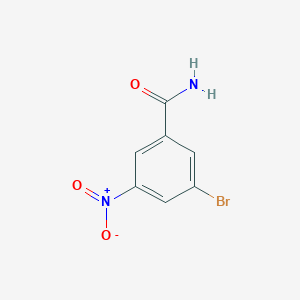

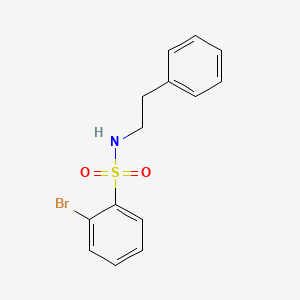

2-bromo-N-phenethylbenzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This particular compound is further modified with a bromine atom and a phenethyl group. While the provided papers do not directly discuss 2-bromo-N-phenethylbenzenesulfonamide, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds typically involves the reaction of a suitable benzenesulfonyl chloride with an amine. For example, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline . It is reasonable to assume that a similar approach could be used to synthesize 2-bromo-N-phenethylbenzenesulfonamide, by reacting 2-bromobenzenesulfonyl chloride with phenethylamine.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be studied using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These studies provide information on the molecular conformation, vibrational wavenumbers, and electronic properties. For 2-bromo-N-phenethylbenzenesulfonamide, similar methods could be employed to determine its optimized geometry and electronic structure.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions. For instance, N-haloamide compounds, such as N, N-dibromobenzenesulfonamide, can undergo addition reactions with olefins . The bromine atom in 2-bromo-N-phenethylbenzenesulfonamide could potentially make it reactive towards nucleophiles or participate in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect these properties . The bromine atom and phenethyl group in 2-bromo-N-phenethylbenzenesulfonamide would likely impact its physical properties, such as solubility and melting point, as well as its chemical reactivity.

Aplicaciones Científicas De Investigación

Gas-Liquid Chromatography

2-bromo-N-phenethylbenzenesulfonamide has relevance in gas-liquid chromatography. Vandenheuvel and Gruber (1975) demonstrated that dimethylformamide dialkylacetals, reacting with primary sulfonamides, form derivatives with excellent gas-liquid chromatographic properties. These derivatives are convenient for biological studies, as illustrated by the chromatographic determination of 3-bromo-5-cyanobenzenesulfonamide in ovine blood (Vandenheuvel & Gruber, 1975).

Photodynamic Therapy in Cancer Treatment

2-bromo-N-phenethylbenzenesulfonamide derivatives have potential applications in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with 2-bromo-N-phenethylbenzenesulfonamide derivative groups, highlighting its significant potential as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Applications

The compound sodium N-bromo-p-nitrobenzenesulfonamide, closely related to 2-bromo-N-phenethylbenzenesulfonamide, shows promise as an oxidizing titrant in various analytical applications. Gowda et al. (1983) reported its effectiveness in titrations of substances like ascorbic acid and sulfite, indicating its utility in analytical chemistry (Gowda et al., 1983).

Ring Halogenation Studies

2-bromo-N-phenethylbenzenesulfonamide also plays a role in ring halogenation studies of polyalkylbenzenes. Bovonsombat and Mcnelis (1993) used N-halosuccinimide and acidic catalysts for ring halogenations, which is pertinent to understanding the chemical behavior and applications of similar compounds (Bovonsombat & Mcnelis, 1993).

Antitumor Activity

Further, the enantiomers of a compound structurally similar to 2-bromo-N-phenethylbenzenesulfonamide were synthesized by Zhou et al. (2015), and their antitumor activity was evaluated, showing the potential of such compounds in medicinal chemistry (Zhou et al., 2015).

HIV-1 Infection Prevention

Additionally, derivatives of methylbenzenesulfonamide, related to 2-bromo-N-phenethylbenzenesulfonamide, have been investigated for their potential use in preventing human HIV-1 infection, as reported by Cheng De-ju (2015) (Cheng De-ju, 2015).

Safety And Hazards

The safety data sheet for 2-Bromo-N-phenethylbenzenesulfonamide suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water . If inhaled, it is advised to move the victim to fresh air .

Propiedades

IUPAC Name |

2-bromo-N-(2-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESWHHJFQKKGMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395785 |

Source

|

| Record name | 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-phenethylbenzenesulfonamide | |

CAS RN |

849141-69-1 |

Source

|

| Record name | 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)